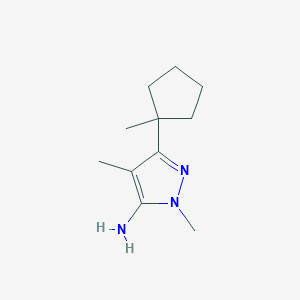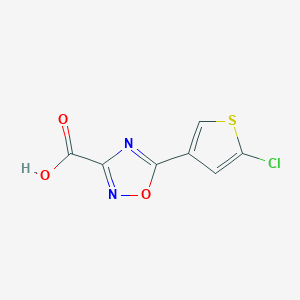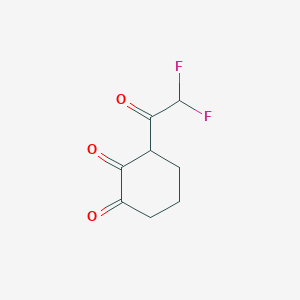![molecular formula C13H19N B13074312 2-[(4-Ethylphenyl)methyl]pyrrolidine](/img/structure/B13074312.png)
2-[(4-Ethylphenyl)methyl]pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-Ethylphenyl)methyl]pyrrolidine is a chemical compound with the molecular formula C13H19N It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle This compound is characterized by the presence of a 4-ethylphenyl group attached to the pyrrolidine ring via a methylene bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Ethylphenyl)methyl]pyrrolidine typically involves the reaction of 4-ethylbenzyl chloride with pyrrolidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions. The general reaction scheme is as follows:
[ \text{4-Ethylbenzyl chloride} + \text{Pyrrolidine} \xrightarrow{\text{Base, Solvent}} \text{this compound} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(4-Ethylphenyl)methyl]pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyrrolidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxides or hydroxylated derivatives.
Reduction: Reduced pyrrolidine derivatives.
Substitution: Substituted pyrrolidine derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
2-[(4-Ethylphenyl)methyl]pyrrolidine has several applications in scientific research:
Medicinal Chemistry: The compound is used as a building block for the synthesis of pharmaceutical agents, particularly those targeting the central nervous system.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound is used in studies investigating the biological activity of pyrrolidine derivatives, including their potential as enzyme inhibitors or receptor modulators.
Industrial Applications: It is used in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-[(4-Ethylphenyl)methyl]pyrrolidine depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The pyrrolidine ring can interact with various molecular targets, including neurotransmitter receptors and ion channels, leading to changes in cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolidine: The parent compound, a simple five-membered nitrogen-containing ring.
Pyrrolidine-2-one: A derivative with a carbonyl group at the 2-position.
Pyrrolidine-2,5-dione: A derivative with carbonyl groups at both the 2- and 5-positions.
Prolinol: A hydroxylated derivative of pyrrolidine.
Uniqueness
2-[(4-Ethylphenyl)methyl]pyrrolidine is unique due to the presence of the 4-ethylphenyl group, which imparts specific steric and electronic properties. This substitution can influence the compound’s reactivity, biological activity, and overall chemical behavior, making it distinct from other pyrrolidine derivatives.
Eigenschaften
Molekularformel |
C13H19N |
|---|---|
Molekulargewicht |
189.30 g/mol |
IUPAC-Name |
2-[(4-ethylphenyl)methyl]pyrrolidine |
InChI |
InChI=1S/C13H19N/c1-2-11-5-7-12(8-6-11)10-13-4-3-9-14-13/h5-8,13-14H,2-4,9-10H2,1H3 |
InChI-Schlüssel |
FKPDUORFUTVBCB-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC=C(C=C1)CC2CCCN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3S)-3-{[(benzyloxy)carbonyl]amino}-3-cyclobutylpropanoic acid](/img/structure/B13074230.png)
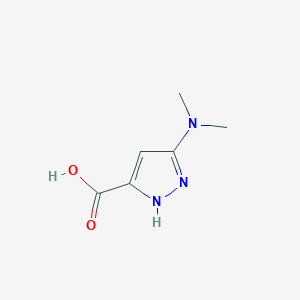
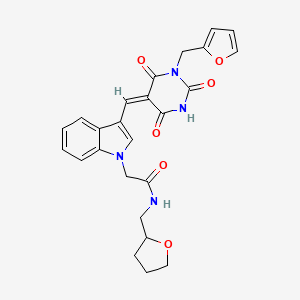
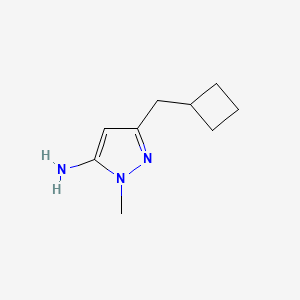
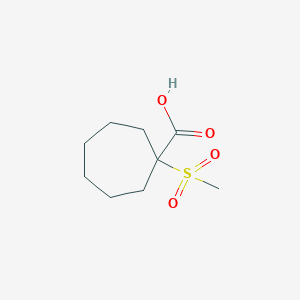
![(E)-2-[(4-fluorophenyl)iminomethyl]-3-hydroxy-N-phenylbut-2-enamide](/img/structure/B13074256.png)

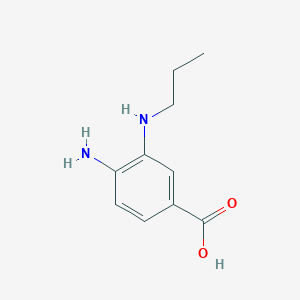

![4-Chloro-3-(1h-thieno[3,4-d]imidazol-2-yl)aniline](/img/structure/B13074274.png)

